Prenyl-L-Cysteine, specifically S-Prenyl-L-cysteine (S-(3-methyl-2-butenyl)-L-cysteine), is a colorless and odorless crystalline compound. [] It serves as a key precursor in the formation of prenylmercaptan (3-methyl-2-butene-1-thiol), the primary component of the undesirable "sunlight flavor" in beer. [, , ] This flavor arises from the exposure of beer to sunlight, leading to the breakdown of Prenyl-L-Cysteine and the release of the characteristic off-flavor compound. [, , ]
The key chemical reaction involving Prenyl-L-Cysteine is its breakdown upon exposure to sunlight. [, , ] This photodegradation process leads to the formation of prenylmercaptan, responsible for the "sunlight flavor" in beer. [, , ] The addition of riboflavin as a photosensitizer enhances this reaction, increasing the production of prenylmercaptan. []
The primary application of Prenyl-L-Cysteine in scientific research is as a model compound to study the formation of "sunlight flavor" in beer. [, , ] By understanding the factors influencing the breakdown of Prenyl-L-Cysteine, researchers can develop strategies to minimize the formation of prenylmercaptan and improve the light stability of beer.
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